molecular formula C12H21N3O B13196674 2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B13196674
M. Wt: 223.31 g/mol
InChI Key: PENRLZBWWPIBOV-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the formation of the piperidine ring followed by the introduction of the oxadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a carboxylic acid derivative can yield the desired piperidine ring, which can then be further functionalized to introduce the oxadiazole group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole moiety or other substituents on the piperidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both the dimethyl-substituted piperidine ring and the oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

2-(2,6-dimethylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H21N3O/c1-7(2)11-14-15-12(16-11)10-5-8(3)13-9(4)6-10/h7-10,13H,5-6H2,1-4H3

InChI Key

PENRLZBWWPIBOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2=NN=C(O2)C(C)C

Origin of Product

United States

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